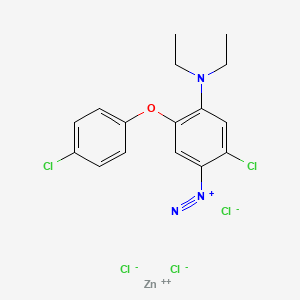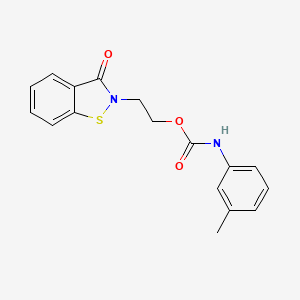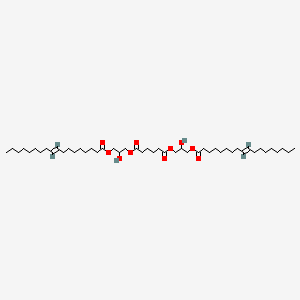
trans-2-Hexadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Hexadecene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. It is a long-chain hydrocarbon with the molecular formula C16H32 . This compound is notable for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hexadecene typically involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method is the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Hexadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include and .
Reduction: The compound can be reduced to hexadecane using hydrogen gas in the presence of a metal catalyst like .
Substitution: this compound can participate in electrophilic addition reactions, where reagents such as (e.g., HBr, HCl) add across the double bond to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Hydrogen halides in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexadecane.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Hexadecene is used as a starting material in the synthesis of various organic compounds. It serves as a precursor in the production of surfactants, lubricants, and polymers.
Biology: In biological research, this compound is utilized in the study of lipid metabolism and membrane dynamics . Its long hydrocarbon chain makes it a suitable model compound for investigating the behavior of lipid bilayers.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems . Its hydrophobic nature allows it to be incorporated into lipid-based carriers for the controlled release of hydrophobic drugs.
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of detergents, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of trans-2-Hexadecene primarily involves its interaction with lipid membranes . Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is exploited in the design of lipid-based drug delivery systems, where this compound helps to modulate the release of encapsulated drugs.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecene: Another long-chain alkene with a double bond at the first carbon.
2,4-Hexadiene: A shorter-chain diene with two double bonds.
Uniqueness: trans-2-Hexadecene is unique due to its specific double bond position and long hydrocarbon chain , which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a precursor in various chemical syntheses highlight its versatility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
74533-96-3 |
|---|---|
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
(E)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3+ |
InChI-Schlüssel |
YITMLDIGEJSENC-HWKANZROSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




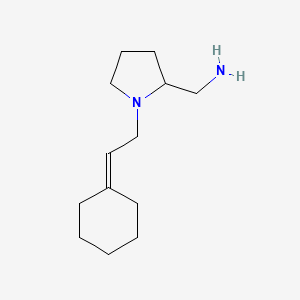

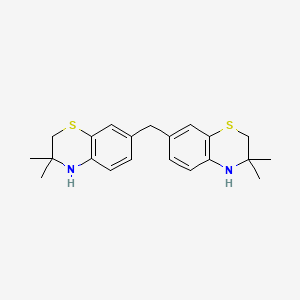

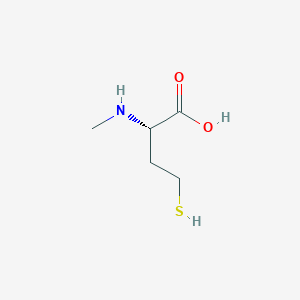
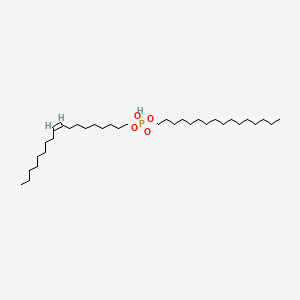

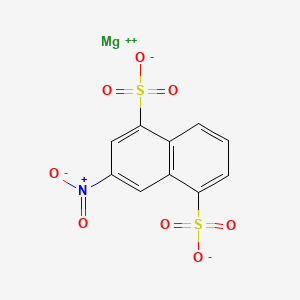
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
